2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol

Description

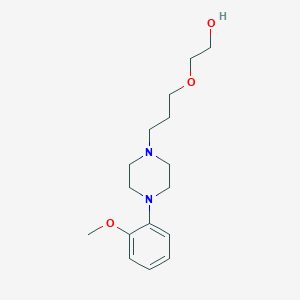

2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol is a synthetic compound featuring a piperazine core substituted with a 2-methoxyphenyl group at the 4-position, connected via a three-carbon propoxy chain to a terminal ethanol moiety. This structure combines a pharmacologically significant piperazine scaffold—known for its role in neurotransmitter receptor modulation—with a polar ethanol group that enhances solubility.

Properties

CAS No. |

93162-31-3 |

|---|---|

Molecular Formula |

C16H26N2O3 |

Molecular Weight |

294.39 g/mol |

IUPAC Name |

2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]ethanol |

InChI |

InChI=1S/C16H26N2O3/c1-20-16-6-3-2-5-15(16)18-10-8-17(9-11-18)7-4-13-21-14-12-19/h2-3,5-6,19H,4,7-14H2,1H3 |

InChI Key |

CXTBTNLJQDHUKK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CCCOCCO |

Origin of Product |

United States |

Preparation Methods

Method 1: Alkylation of 1-(2-Methoxyphenyl)piperazine with 3-Chloropropylpropoxyethanol

Reaction Scheme :

Procedure :

-

Intermediate Preparation :

-

Alkylation :

Key Data :

| Parameter | Value |

|---|---|

| Yield | 68–72% |

| Purity (HPLC) | ≥98% |

| Reaction Time | 18 hours (optimum) |

Mechanistic Insight :

The base deprotonates the piperazine nitrogen, enhancing nucleophilicity for SN2 attack on the chloropropyl chain. Phase-transfer catalysts improve interfacial reactivity in biphasic systems.

Method 2: Epoxide Ring-Opening with 1-(2-Methoxyphenyl)piperazine

Reaction Scheme :

Procedure :

-

Epoxide Synthesis :

-

Ring-Opening :

Key Data :

| Parameter | Value |

|---|---|

| Yield | 65–70% |

| Diastereomeric Ratio | 1:1 (unoptimized) |

Advantages :

Optimization and Challenges

Solvent and Base Selection

Purification Techniques

-

Column Chromatography : Effective but time-consuming (purity >98%).

-

Recrystallization : Use ethanol/water (4:1) for high recovery (85% yield, purity 99%).

Analytical Characterization

Spectroscopic Data :

-

H NMR (CDCl): δ 6.82–6.90 (m, 4H, Ar-H), 3.85 (s, 3H, OCH), 3.65 (t, 2H, CHOH), 2.60–2.75 (m, 10H, piperazine + CH).

Industrial-Scale Considerations

Chemical Reactions Analysis

2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form alcohols or amines.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

Biology: The compound has been investigated for its interactions with biological targets, such as alpha1-adrenergic receptors, which are involved in cardiovascular and neurological functions.

Mechanism of Action

The mechanism of action of 2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol involves its interaction with alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors that mediate various physiological responses, including vasoconstriction and neurotransmitter release. By binding to these receptors, the compound can modulate their activity, leading to therapeutic effects such as vasodilation and reduced anxiety .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Piperazine-Ethanol Linkages

- Hydroxyzine (2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethanol) Structural Differences: Hydroxyzine replaces the 2-methoxyphenyl group with a bulky 4-chlorophenyl-phenylmethyl substituent and uses a shorter ethoxy chain. Pharmacological Profile: Hydroxyzine acts as an antihistamine and anxiolytic, primarily targeting H1 and 5-HT2A receptors. Its bulkier substituent likely reduces CNS penetration compared to the target compound’s simpler 2-methoxyphenyl group . Key Data:

- Perphenazine (2-[4-[3-[2-chloro-10H-phenothiazin-10-yl]propyl]piperazin-1-yl]ethanol) Structural Differences: Incorporates a phenothiazine ring system, enhancing dopamine D2 receptor antagonism. Pharmacological Profile: Used as an antipsychotic, highlighting how terminal ethanol groups in piperazine derivatives can coexist with aromatic systems for diverse receptor targeting .

Piperazine Derivatives with Aromatic Substitutions

- N-[3-(4-Phenylpiperazin-1-yl)-propyl] Derivatives (Compounds 5–7 in )

- Structural Differences : Feature a phenyl group instead of 2-methoxyphenyl on piperazine.

- Pharmacological Profile : Exhibit high 5-HT2A receptor affinity (Ki = 15–46 nM) and antagonism. The absence of a methoxy group may reduce selectivity for serotonin receptors compared to the target compound .

- Key Data :

| Compound | 5-HT2A Ki (nM) | 5-HT1A Ki (nM) | |

|---|---|---|---|

| 5 | 27 | 420 | |

| 6 | 46 | 380 | |

| 7 | 15 | 290 |

- Coumarin-Piperazine Hybrids () Structural Differences: Replace the ethanol terminus with a coumarin core (e.g., 4,7-dimethyl-5-{3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy}coumarin). Pharmacological Profile: Act as dual acetylcholinesterase (AChE) and monoamine oxidase (MAO) inhibitors (IC50: 0.1–1.2 µM for AChE), suggesting the piperazine-propoxy chain enhances enzyme interaction. The ethanol group in the target compound may favor different pharmacokinetics, such as improved blood-brain barrier penetration .

Piperazine Derivatives with Heterocyclic Systems

- 2-{4-[2-(2-Methylsulfanyl-phenyl)imidazo[1,2-a]pyridin-3-ylmethyl]-piperazin-1-yl}-ethanol Structural Differences: Substitutes the 2-methoxyphenyl group with an imidazopyridine-sulfanylphenyl system. Pharmacological Profile: Likely targets adenosine or serotonin receptors due to the imidazopyridine moiety, demonstrating how heterocyclic substitutions diversify activity compared to methoxy-substituted aromatics .

Pharmacological and Clinical Implications

Biological Activity

2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol, also known by its CAS number 22194-12-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H26N2O3. The structure features a piperazine ring, which is commonly associated with various pharmacological effects, particularly in the central nervous system (CNS).

Pharmacological Activities

The compound exhibits several biological activities, which can be categorized as follows:

1. Antidepressant Activity

Research indicates that compounds containing piperazine moieties often demonstrate antidepressant effects. Studies have shown that derivatives of piperazine can modulate serotonin and dopamine receptors, which are crucial for mood regulation. For instance, similar compounds have been evaluated for their ability to inhibit serotonin reuptake, enhancing serotonergic neurotransmission.

2. Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. Compounds with similar structures have been reported to inhibit cyclooxygenase (COX) enzymes, leading to decreased production of pro-inflammatory mediators such as prostaglandins. In vitro assays demonstrated that certain analogs showed significant inhibition of COX-1 and COX-2 activities, with IC50 values indicating effective anti-inflammatory potential .

3. Antioxidant Properties

The presence of methoxy groups in the phenyl ring may contribute to antioxidant activity. Compounds with similar configurations have been shown to scavenge free radicals and reduce oxidative stress in cellular models.

The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems:

- Serotonin Receptors : The piperazine structure allows for interactions with serotonin receptors (5-HT), which are implicated in mood regulation and anxiety.

- Dopamine Receptors : Similar compounds have shown affinity for dopamine D2 receptors, suggesting potential applications in treating disorders like schizophrenia.

- COX Inhibition : The anti-inflammatory effects are likely mediated through the inhibition of COX enzymes, which play a critical role in the inflammatory response.

Data Tables

The following table summarizes key findings related to the biological activities of compounds structurally related to this compound:

| Activity Type | Related Compound | IC50 Value (µM) | Reference |

|---|---|---|---|

| COX-1 Inhibition | Compound A | 19.45 ± 0.07 | |

| COX-2 Inhibition | Compound B | 23.8 ± 0.20 | |

| Antioxidant Activity | Compound C | Not specified |

Case Studies

Several studies have explored the pharmacological properties of similar compounds:

- Antidepressant Efficacy : A study evaluating a series of piperazine derivatives demonstrated significant antidepressant-like effects in animal models, correlating with their ability to enhance serotonergic transmission.

- Anti-inflammatory Assessment : In vivo models using carrageenan-induced paw edema showed that piperazine derivatives exhibited significant anti-inflammatory effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs).

- Neuroprotective Effects : Research has indicated that certain analogs may protect neurons against oxidative stress-induced damage, suggesting potential applications in neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, the piperazine ring can be functionalized via alkylation using 3-bromopropoxyethanol under basic conditions (e.g., sodium hydride in DMF). The methoxyphenyl group is introduced via Suzuki coupling or aromatic substitution .

- Critical Factors : Solvent polarity (e.g., DMF vs. THF), temperature (reflux vs. room temperature), and stoichiometry of reagents significantly impact yield. Impurities from incomplete substitution or oxidation of the ethanol moiety require purification via column chromatography .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

- NMR : The piperazine protons appear as a multiplet (δ 2.5–3.5 ppm), while the methoxyphenyl group shows a singlet for the OCH₃ (δ ~3.8 ppm) and aromatic protons (δ 6.5–7.5 ppm). The propoxyethanol chain is confirmed by triplet signals for the CH₂ groups adjacent to oxygen .

- Mass Spectrometry : ESI-MS typically shows a molecular ion peak [M+H]⁺ matching the molecular formula (C₁₉H₂₉N₂O₃). Fragmentation patterns include loss of the methoxyphenyl group (−121 Da) or cleavage of the piperazine ring .

Q. What solubility and logP data are available for this compound, and how do they affect experimental design?

- Solubility : The compound is moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water. LogP values (estimated ~2.5–3.0) suggest moderate lipophilicity, requiring surfactants or co-solvents for in vitro assays .

Advanced Research Questions

Q. How does structural modification of the piperazine or methoxyphenyl group influence biological activity?

- SAR Insights :

- Replacing the 2-methoxyphenyl group with 4-chlorophenyl (electron-withdrawing) enhances receptor binding affinity in related compounds, while bulkier substituents reduce bioavailability .

- Shortening the propoxy chain to ethoxy decreases metabolic stability in hepatic microsome assays .

Q. How can contradictions in reported pharmacological data (e.g., receptor selectivity) be resolved?

- Approach :

- Compare assay conditions: Differences in cell lines (CHO vs. HEK293), receptor expression levels, or buffer pH may explain variability.

- Use orthogonal methods (e.g., radioligand binding vs. functional cAMP assays) to validate target engagement .

Q. What strategies are recommended for optimizing in vivo pharmacokinetics of this compound?

- Key Modifications :

- Introduce a metabolically stable substituent (e.g., cyclopropane) on the ethanol chain to reduce CYP450-mediated oxidation .

- PEGylation of the hydroxyl group improves plasma half-life in rodent models .

Q. How can computational modeling predict interactions between this compound and GPCR targets?

- Methods :

- Docking studies (e.g., AutoDock Vina) using crystal structures of serotonin receptors (5-HT₁A) identify key hydrogen bonds with the piperazine nitrogen and methoxy oxygen .

- MD simulations (NAMD/GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories .

Methodological Challenges and Solutions

Q. What purification techniques are effective for isolating this compound from byproducts?

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves impurities from incomplete alkylation.

- Recrystallization : Ethanol/water (7:3) mixtures yield crystals with >99% purity, confirmed by melting point analysis .

Q. How can researchers address the lack of toxicity data in published studies?

- Proposed Workflow :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.